molecular formula C11H11F3O B14874099 1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene

1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene

Cat. No.: B14874099
M. Wt: 216.20 g/mol
InChI Key: IKSRNVVDNOVTGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene typically involves the reaction of 4-vinylbenzyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. This mechanism is crucial for its reactivity and applications in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties such as increased lipophilicity and chemical stability. These properties make it valuable in applications where enhanced performance and stability are required.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-ethenyl-4-(2,2,2-trifluoroethoxymethyl)benzene

InChI

InChI=1S/C11H11F3O/c1-2-9-3-5-10(6-4-9)7-15-8-11(12,13)14/h2-6H,1,7-8H2

InChI Key

IKSRNVVDNOVTGR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COCC(F)(F)F

Origin of Product

United States

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